molecular formula C12H7Cl2NO2 B6392455 4-(3,5-Dichlorophenyl)picolinic acid, 95% CAS No. 1207829-85-3

4-(3,5-Dichlorophenyl)picolinic acid, 95%

Cat. No. B6392455
CAS RN: 1207829-85-3
M. Wt: 268.09 g/mol
InChI Key: OHRXUUCXHSJWLK-UHFFFAOYSA-N
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Description

4-(3,5-Dichlorophenyl)picolinic acid (4-DCPPA) is a synthetic organic compound which has been widely studied due to its unique properties and potential applications in a variety of scientific fields. It is a white, crystalline solid which is soluble in water, methanol and ethanol. 4-DCPPA can also be used as a catalyst in various chemical reactions and as a reagent in analytical chemistry.

Scientific Research Applications

4-(3,5-Dichlorophenyl)picolinic acid, 95% has been studied for its potential applications in a variety of scientific fields. It has been used as a catalyst in organic synthesis and as a reagent in analytical chemistry. It has also been studied as a potential inhibitor of enzymes such as acetylcholinesterase and as a potential inhibitor of the growth of bacteria and fungi.

Mechanism of Action

The exact mechanism of action of 4-(3,5-Dichlorophenyl)picolinic acid, 95% is not yet known. However, it is believed that 4-(3,5-Dichlorophenyl)picolinic acid, 95% binds to certain enzymes and disrupts their normal function. It has also been suggested that 4-(3,5-Dichlorophenyl)picolinic acid, 95% may act as an antioxidant, scavenging reactive oxygen species and protecting cells from damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3,5-Dichlorophenyl)picolinic acid, 95% are not yet fully understood. However, it has been shown to inhibit the growth of bacteria and fungi in laboratory tests. It has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the regulation of neurotransmitter release.

Advantages and Limitations for Lab Experiments

4-(3,5-Dichlorophenyl)picolinic acid, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is soluble in a variety of solvents. It is also relatively stable, with a shelf life of several months. However, it is also important to note that 4-(3,5-Dichlorophenyl)picolinic acid, 95% is toxic and should be handled with caution in the laboratory.

Future Directions

There are several potential future directions for research on 4-(3,5-Dichlorophenyl)picolinic acid, 95%. These include further investigation of its mechanism of action, its potential applications in drug development and its potential use as an antioxidant. Additionally, further research is needed to determine the potential long-term effects of 4-(3,5-Dichlorophenyl)picolinic acid, 95% on human health. Finally, further research is needed to determine the potential applications of 4-(3,5-Dichlorophenyl)picolinic acid, 95% in other scientific fields, such as agriculture and food science.

Synthesis Methods

4-(3,5-Dichlorophenyl)picolinic acid, 95% can be synthesized from 3,5-dichlorophenol and picolinic acid by a two-step process. The first step involves the reaction of 3,5-dichlorophenol and picolinic acid in an acidic medium. The reaction produces 4-(3,5-Dichlorophenyl)picolinic acid, 95% and picolinic acid chloride. The second step involves the hydrolysis of the picolinic acid chloride in an alkaline medium to produce the desired 4-(3,5-Dichlorophenyl)picolinic acid, 95%.

properties

IUPAC Name

4-(3,5-dichlorophenyl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2NO2/c13-9-3-8(4-10(14)6-9)7-1-2-15-11(5-7)12(16)17/h1-6H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHRXUUCXHSJWLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C2=CC(=CC(=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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